Cas no 2230789-55-4 ((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (S)-2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol
- 2230789-55-4
- starbld0042723
- (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
- EN300-6473205
-
- インチ: 1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m1/s1
- InChIKey: XOJMKLPAOQRYPJ-MRVPVSSYSA-N
- SMILES: O1CCOC2C=CC(=CC1=2)[C@H](C)CO
計算された属性
- 精确分子量: 194.094294304g/mol
- 同位素质量: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 38.7Ų
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6473205-10.0g |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
Enamine | EN300-6473205-0.05g |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
Enamine | EN300-6473205-0.1g |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95.0% | 0.1g |
$337.0 | 2025-03-15 | |
Aaron | AR01FIB7-2.5g |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95% | 2.5g |
$2642.00 | 2023-12-14 | |
Aaron | AR01FIB7-50mg |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95% | 50mg |
$336.00 | 2025-02-11 | |
1PlusChem | 1P01FI2V-2.5g |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95% | 2.5g |
$2414.00 | 2023-12-18 | |
1PlusChem | 1P01FI2V-500mg |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95% | 500mg |
$999.00 | 2023-12-18 | |
1PlusChem | 1P01FI2V-10g |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95% | 10g |
$5224.00 | 2023-12-18 | |
1PlusChem | 1P01FI2V-100mg |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95% | 100mg |
$479.00 | 2023-12-18 | |
Enamine | EN300-6473205-0.5g |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |
2230789-55-4 | 95.0% | 0.5g |
$758.0 | 2025-03-15 |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
(2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-olに関する追加情報
Comprehensive Overview of (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol (CAS No. 2230789-55-4)
The compound (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol, identified by its CAS number 2230789-55-4, is a chiral organic molecule featuring a 1,4-benzodioxane core structure. This scaffold is widely recognized in medicinal chemistry due to its prevalence in bioactive molecules targeting neurological and cardiovascular systems. The (2S)-stereochemistry of the propanol side chain is critical for its potential enantioselective interactions with biological targets, making it a subject of interest in drug discovery and asymmetric synthesis.
Recent trends in pharmaceutical research highlight the growing demand for chiral building blocks like (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol. Scientists frequently search for "enantioselective synthesis of benzodioxane derivatives" or "applications of 1,4-benzodioxane in drug design," reflecting its relevance in developing therapeutics for conditions such as anxiety, Parkinson’s disease, and hypertension. The compound’s lipophilic yet polar properties also make it a candidate for optimizing blood-brain barrier permeability—a hot topic in CNS drug development.
From a synthetic perspective, CAS 2230789-55-4 serves as a versatile intermediate. Its benzodioxin moiety offers stability against metabolic degradation, a feature often queried in searches like "how to enhance metabolic stability in lead compounds." Additionally, the propan-1-ol group allows for further derivatization into esters, ethers, or amines, aligning with the industry’s focus on "scaffold hopping strategies" and "fragment-based drug discovery."
Environmental and regulatory considerations are increasingly shaping compound selection. (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is not classified as a hazardous material, which addresses queries such as "green chemistry alternatives for chiral intermediates." Its synthesis can leverage catalytic asymmetric hydrogenation—a technique trending in "sustainable pharmaceutical manufacturing" discussions.
Analytical characterization of this compound typically involves HPLC chiral separation and NMR spectroscopy, topics frequently searched alongside "CAS 2230789-55-4 purity analysis." Researchers also explore its X-ray crystallography data to validate stereochemistry, a step crucial for patent applications and regulatory submissions.
In conclusion, (2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol exemplifies the intersection of chiral chemistry and drug design innovation. Its structural features and synthetic adaptability position it as a valuable asset in addressing modern challenges like CNS drug delivery and metabolic optimization, while its benign profile supports safer research practices.
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